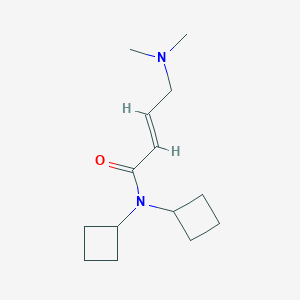

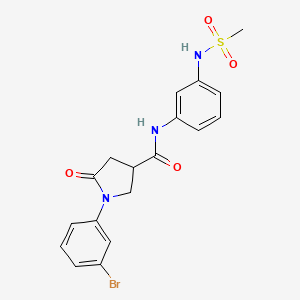

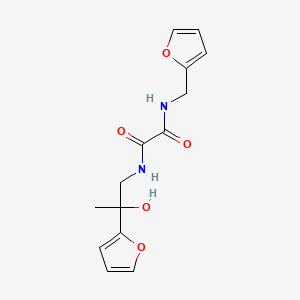

![molecular formula C23H24N2O4 B2557863 3-[4-(2,3-Dimethylphenyl)piperazin-1-carbonyl]-6-methoxy-2H-chromen-2-on CAS No. 868153-38-2](/img/structure/B2557863.png)

3-[4-(2,3-Dimethylphenyl)piperazin-1-carbonyl]-6-methoxy-2H-chromen-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the chromen-2-one moiety, are common in medicinal chemistry and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including reductive amination, condensation reactions, and reactions with reagents such as hydrazonyl halides and phenacyl bromide . For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was achieved by reductive amination using sodium cyanoborohydride in methanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy . For example, complete NMR assignments for a dihydrochloride salt of a related compound were made using DEPT, H-H COSY, HMQC, and HMBC techniques . These techniques would be essential for confirming the structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, showing that they can participate in a variety of chemical reactions to yield heterocyclic derivatives with potential antitumor activity . The behavior of these compounds towards activated unsaturated compounds and chlorinated active methylene compounds has also been studied, leading to the formation of triazine and triazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through spectroscopic data and microanalyses . The IR and mass spectra provide insights into the functional groups and molecular weight, respectively . The crystal structure of one compound revealed weak intramolecular and intermolecular interactions, which could influence the compound's physical properties and reactivity .

Relevant Case Studies

The compounds similar to the one have been evaluated for their biological activities. For instance, some derivatives exhibited significant antibacterial and antifungal activity, and their inhibitory potency was supported by docking studies with proteins . Additionally, antitumor activity against human breast cell line MCF-7 and liver carcinoma cell line HepG2 was recorded for some triazine and triazepine derivatives .

Wissenschaftliche Forschungsanwendungen

G-Protein-gekoppelter Rezeptor (GPR55) Agonist

Diese Verbindung wirkt als selektiver Agonist für den G-Protein-gekoppelten Rezeptor GPR55 . Sie ist besonders bedeutsam, da sie 18-mal potenter als Lysophosphatidylinositol in der Stimulation der zellulären ERK1/2-Phosphorylierung ist. Diese Anwendung ist entscheidend für das Verständnis von Zellsignalwegen und könnte bei der Erforschung verschiedener physiologischer Prozesse und Krankheiten von Bedeutung sein.

Pharmakologische Forschung

Aufgrund ihrer selektiven Wirkung auf GPR55 kann diese Verbindung in der pharmakologischen Forschung zur Entwicklung neuer Medikamente verwendet werden, die auf diesen Rezeptor abzielen . Sie könnte zu Durchbrüchen bei der Behandlung von Erkrankungen führen, bei denen GPR55 beteiligt ist, wie z. B. Krebs, Schmerzen und Entzündungen.

Studien der Molekularbiologie

Die Fähigkeit der Verbindung, die PKCβII-Translokation zu induzieren, legt nahe, dass sie in der Molekularbiologie verwendet werden kann, um PKC-assoziierte Signalwege zu untersuchen . Dies ist relevant für das Verständnis der Mechanismen von Krankheiten wie Alzheimer und Krebs, bei denen PKC eine Rolle spielt.

Wirkmechanismus

Target of Action

The primary target of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is the G-protein coupled receptor GPR55 . GPR55, also known as LPIR1, plays a crucial role in various physiological processes, including pain perception and bone development .

Mode of Action

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one acts as an agonist for the GPR55 receptor . It binds to the receptor and triggers a response, leading to the activation of downstream signaling pathways .

Biochemical Pathways

Upon activation by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, GPR55 stimulates cellular ERK1/2 phosphorylation . This leads to the activation of various downstream effects, including the translocation of PKCβII .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The activation of GPR55 by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one leads to cellular changes such as increased ERK1/2 phosphorylation and PKCβII translocation . These changes can influence various cellular processes, potentially leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of organic solvents . .

Biochemische Analyse

Biochemical Properties

This compound is known to be a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It interacts with various enzymes and proteins, including ERK1/2 and PKCβII, in cellular biochemical reactions . The nature of these interactions involves the compound’s ability to stimulate cellular ERK1/2 phosphorylation and induce PKCβII translocation .

Cellular Effects

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its role as a GPR55 agonist .

Temporal Effects in Laboratory Settings

The effects of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this product vary with different dosages in animal models

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, but the specifics of these interactions and any effects on metabolic flux or metabolite levels are not yet clear .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one and any effects on its activity or function are not yet clear . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-15-5-4-6-20(16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-13-18(28-3)7-8-21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXQILAQFASSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

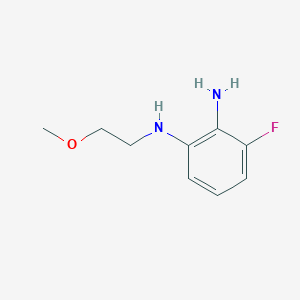

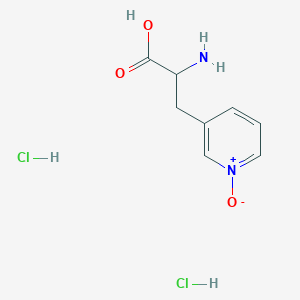

![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

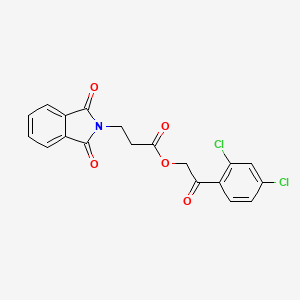

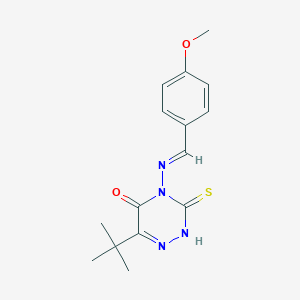

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)

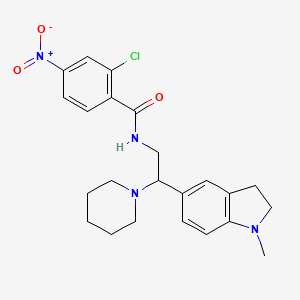

![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)

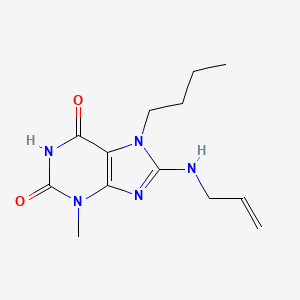

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)

![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)